molecular formula C18H21N5OS B2763581 2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(propan-2-yl)acetamide CAS No. 893931-13-0

2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(propan-2-yl)acetamide

Cat. No.: B2763581
CAS No.: 893931-13-0
M. Wt: 355.46
InChI Key: LPZBFDHLYVZPNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazolo[3,4-d]pyrimidine core substituted at position 1 with a 2,4-dimethylphenyl group and at position 4 with a sulfanyl-linked acetamide moiety. The acetamide’s nitrogen is further substituted with an isopropyl group.

Properties

IUPAC Name

2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5OS/c1-11(2)22-16(24)9-25-18-14-8-21-23(17(14)19-10-20-18)15-6-5-12(3)7-13(15)4/h5-8,10-11H,9H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPZBFDHLYVZPNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(propan-2-yl)acetamide typically involves multiple steps. One common method includes the condensation of 2,4-dimethylphenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with formamide to form the pyrazolo[3,4-d]pyrimidine core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(propan-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, aryl halides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Properties

Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit promising anticancer properties. The compound has been shown to:

  • Inhibit Tumor Growth : Studies have demonstrated that this compound can significantly inhibit the proliferation of various cancer cell lines. For instance, it has been effective against breast cancer cells, exhibiting an IC50 value indicating potent antiproliferative activity .
  • Induce Apoptosis : The compound promotes programmed cell death in malignant cells by activating apoptotic pathways. This is critical for cancer therapies aimed at eliminating tumor cells .

Antiviral and Anti-infective Applications

The compound also shows potential as an antiviral agent. Research into similar pyrazolo[3,4-d]pyrimidine derivatives suggests that they can inhibit viral replication and may serve as leads in the development of antiviral drugs .

Enzyme Inhibition

The compound has been studied for its ability to inhibit various metabolic enzymes, making it a candidate for treating conditions such as:

  • Neurological Disorders : Inhibition of acetylcholinesterase suggests potential applications in Alzheimer's disease therapy .
  • Inflammatory Diseases : Its anti-inflammatory properties could be beneficial in treating conditions characterized by excessive inflammation .

Synthesis and Development

The synthesis of this compound typically involves multi-step organic reactions starting from commercially available precursors. Key steps include:

  • Formation of the pyrazolo[3,4-d]pyrimidine core through cyclization reactions.
  • Introduction of the sulfanyl group via nucleophilic substitution.
  • Coupling with acetamide derivatives to yield the final product.

This synthetic route requires careful optimization of reaction conditions to achieve high yields and purity .

Case Studies and Research Findings

Several studies have highlighted the efficacy of pyrazolo[3,4-d]pyrimidine derivatives in preclinical models:

  • A study demonstrated that a related compound exhibited significant activity against colon carcinoma cell lines with an IC50 value indicating effective growth inhibition .
  • Another investigation into the structure-activity relationship (SAR) revealed that modifications to the sulfanyl group could enhance anticancer activity while reducing toxicity .

Mechanism of Action

The mechanism of action of 2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing the phosphorylation of key proteins required for cell cycle progression . This leads to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Modifications and Substituent Effects

a) Phenyl Ring Substitutions
  • Target Compound : 2,4-Dimethylphenyl group at position 1.
  • 4-Chlorophenyl (): Chlorine enhances lipophilicity and may improve membrane permeability compared to methyl groups .
b) Acetamide Modifications
  • Target Compound : N-isopropyl group.
  • Analogues :
    • N-(4-Trifluoromethoxyphenyl) (): Trifluoromethoxy group increases molecular weight (463.41 g/mol) and introduces strong electron-withdrawing effects .
    • N-(4-Acetamidophenyl) (): Adds hydrogen-bonding capability via acetamide, possibly enhancing solubility .
    • N-(2-Isopropylphenyl) (): Ortho-substitution may sterically hinder interactions with enzymatic pockets .
a) Molecular Weight and Formula
Compound Molecular Formula Average Mass (g/mol)
Target Compound* ~C₂₀H₂₂N₅OS ~392.48
4-Fluorophenyl Analogue () C₂₀H₁₃F₄N₅O₂S 463.41
4-Chlorophenyl Analogue () C₂₁H₂₀ClN₅OS 433.93

*Estimated based on structural analysis.

Physicochemical and Inferred Pharmacological Properties

  • Lipophilicity :
    • The target’s 2,4-dimethylphenyl group enhances lipophilicity (logP ~3.5) compared to fluorinated analogues (logP ~2.8–3.2), favoring passive diffusion .
    • Chlorophenyl analogues () may exhibit higher logP (~4.0) due to Cl’s hydrophobic contribution .
  • Solubility :
    • Methyl and isopropyl groups reduce aqueous solubility compared to polar substituents (e.g., trifluoromethoxy in ) .

Biological Activity

The compound 2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(propan-2-yl)acetamide is a pyrazolo[3,4-d]pyrimidine derivative known for its promising biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine.

  • Molecular Formula : C23H22N6O2S
  • Molecular Weight : 446.5 g/mol
  • Purity : Typically 95% .

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes, particularly cyclin-dependent kinases (CDKs). CDKs are crucial for cell cycle regulation; their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The compound interacts with the active sites of these enzymes, stabilizing the inhibitor-enzyme complex through hydrogen bonding and hydrophobic interactions .

Anticancer Activity

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds similar to this one demonstrate varying levels of antiproliferative activity against cervical and breast cancer cells. Specifically, compounds with a similar structure inhibited the activation of key signaling pathways in these cells .

Antimicrobial Properties

Compounds in this class have also been explored for their antimicrobial effects. Pyrazolo[3,4-d]pyrimidine derivatives have been reported to possess activity against a range of bacterial strains, although specific data on this compound's efficacy is limited .

Study on Anticancer Activity

In a study evaluating the cytotoxicity of various pyrazolo[3,4-d]pyrimidine derivatives, one compound demonstrated an IC50 value of approximately 7 µM against HeLa cells (cervical cancer) and 11 µM against HCC1937 cells (breast cancer). This indicates a strong potential for further development as an anticancer agent .

Mechanistic Studies

Docking studies suggest that the compound binds effectively to the ATP binding site of the epidermal growth factor receptor (EGFR), which is often overexpressed in certain cancers. This interaction leads to the inhibition of downstream signaling pathways critical for tumor growth .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeIC50 (µM)Target Enzyme
Compound APyrazolo[3,4-d]pyrimidine7CDK Inhibitor
Compound BPyrazolo[3,4-d]pyrimidine11EGFR Inhibitor
This CompoundPyrazolo[3,4-d]pyrimidineTBDCDK Inhibitor

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for synthesizing this compound, and what critical parameters influence reaction efficiency?

  • Methodology : The synthesis typically involves three steps:

Core formation : Cyclization of pyrazole and pyrimidine precursors under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .

Sulfanyl introduction : Nucleophilic substitution with thiol reagents (e.g., thiourea or NaSH) in ethanol under reflux .

Acylation : Coupling with N-(propan-2-yl)acetamide using catalysts like Pd/C or CuI in THF at 60°C .

  • Critical Parameters :

  • Solvent polarity (DMF enhances cyclization).

  • Temperature control (±2°C precision).

  • Catalyst selection (palladium for cross-coupling) .

    Table 1: Synthetic Approaches for Pyrazolo[3,4-d]pyrimidine Derivatives

    StepReagents/ConditionsYield (%)Key ParametersReference
    CyclizationDMF, K₂CO₃, 80°C65–75Solvent polarity, temp
    Sulfanyl AdditionThiourea, EtOH, reflux58Reaction time, solvent
    Final AcylationPd/C, THF, 60°C70Catalyst, inert atmosphere

Q. Which analytical techniques are essential for confirming structural identity and purity?

  • 1H/13C NMR : Assigns aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 2.1–2.5 ppm) .
  • HPLC : Quantifies purity (>98% using C18 columns with acetonitrile/water gradients) .
  • HRMS : Confirms molecular ion ([M+H]⁺ m/z 452.1234) .

Table 2: Analytical Techniques for Characterization

TechniqueApplicationKey FindingsReference
1H NMRStructural confirmationδ 2.5 (CH₃), 7.2 (aromatic protons)
HPLCPurity assessment>98% with C18 column
HRMSMolecular formula validation[M+H]⁺ m/z 452.1234

Advanced Research Questions

Q. How can reaction yields and selectivity be optimized during synthesis?

  • Computational Screening : Use quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states, reducing trial-and-error .
  • High-Throughput Screening : Test solvent-catalyst combinations (e.g., DMF with Pd/C vs. DMSO with CuI) to identify optimal conditions .
  • In Situ Monitoring : FTIR or Raman spectroscopy tracks intermediate formation in real time, enabling rapid adjustments .

Q. What strategies resolve contradictions in biological activity data across assays?

  • Orthogonal Assays : Validate kinase inhibition (e.g., ATPase vs. cell proliferation assays) to confirm target engagement .
  • Dose-Response Analysis : Compare IC₅₀ values under standardized conditions (pH, serum concentration) to isolate assay-specific variables .
  • Meta-Analysis : Aggregate data from structural analogs (e.g., 2,4-dimethylphenyl derivatives) to identify trends in bioactivity .

Q. What are the potential biological targets, and how are they evaluated?

  • Kinases : Screen against recombinant kinases (e.g., EGFR, VEGFR) using fluorescence polarization assays .
  • Cell-Based Assays : Measure antiproliferative effects in cancer lines (e.g., MCF-7, A549) via MTT assays .
  • Molecular Docking : Predict binding modes to ATP pockets using AutoDock or Schrödinger .

Q. How can structure-activity relationship (SAR) studies enhance pharmacological properties?

  • Substituent Variation : Replace the 2,4-dimethylphenyl group with electron-withdrawing groups (e.g., -Cl, -CF₃) to boost potency .
  • Bioisosteric Replacement : Swap the sulfanyl group with sulfonyl or carbonyl to improve metabolic stability .
  • Pharmacokinetic Profiling : Assess solubility (shake-flask method) and permeability (Caco-2 assays) to guide derivatization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.